molecular formula C18H19ClN2O B12023437 2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol CAS No. 401615-74-5

2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol

Cat. No.: B12023437
CAS No.: 401615-74-5
M. Wt: 314.8 g/mol
InChI Key: ZVQPLNYKKFHTCM-UHFFFAOYSA-N
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Description

2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol is a complex organic compound with the molecular formula C18H19ClN2O and a molecular weight of 314.818. This compound is known for its unique structure, which includes a chloro-substituted phenol ring, a cyclohexyl group, and a pyridin-3-ylmethylideneamino group. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol typically involves nucleophilic aromatic substitution reactionsThe final step involves the formation of the pyridin-3-ylmethylideneamino group through a condensation reaction with pyridine-3-carbaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol is primarily used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridin-3-ylmethylideneamino group can interact with metal ions and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol is unique due to its combination of a chloro-substituted phenol ring, a cyclohexyl group, and a pyridin-3-ylmethylideneamino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

401615-74-5

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol

InChI

InChI=1S/C18H19ClN2O/c19-16-9-15(14-6-2-1-3-7-14)10-17(18(16)22)21-12-13-5-4-8-20-11-13/h4-5,8-12,14,22H,1-3,6-7H2

InChI Key

ZVQPLNYKKFHTCM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)Cl)O)N=CC3=CN=CC=C3

Origin of Product

United States

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